molecular formula C15H29NO B12656292 N-Isododecylacrylamide CAS No. 72427-97-5

N-Isododecylacrylamide

Cat. No.: B12656292
CAS No.: 72427-97-5
M. Wt: 239.40 g/mol
InChI Key: RDHPGEGGMJVPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isododecylacrylamide is an organic compound with the molecular formula C15H29NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isododecyl group. This compound is known for its applications in various fields, including polymer chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isododecylacrylamide can be synthesized through the reaction of acrylamide with isododecylamine. The reaction typically involves the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: N-Isododecylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N-isododecylamines .

Mechanism of Action

The mechanism by which N-Isododecylacrylamide exerts its effects is primarily through its ability to form stable polymers and hydrogels. These materials can interact with biological systems, providing a scaffold for cell growth and differentiation. The molecular targets include various proteins and enzymes involved in cell adhesion and signaling pathways .

Comparison with Similar Compounds

    N-Isopropylacrylamide: Known for its thermoresponsive properties, used in biomedical applications.

    N,N-Dimethylacrylamide: Utilized in the synthesis of hydrogels with unique swelling properties.

    N-Hydroxyethylacrylamide: Employed in the preparation of hydrophilic polymers.

Uniqueness: N-Isododecylacrylamide is unique due to its long isododecyl chain, which imparts hydrophobic characteristics to the resulting polymers. This property makes it particularly useful in applications where water resistance and mechanical strength are required .

Properties

CAS No.

72427-97-5

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-(10-methylundecyl)prop-2-enamide

InChI

InChI=1S/C15H29NO/c1-4-15(17)16-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3,(H,16,17)

InChI Key

RDHPGEGGMJVPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCNC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.